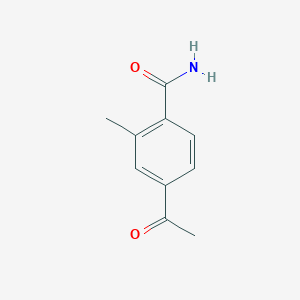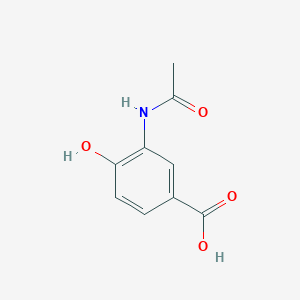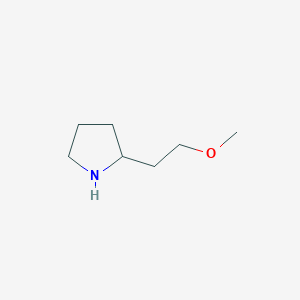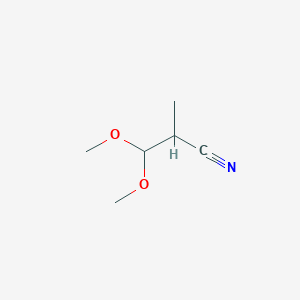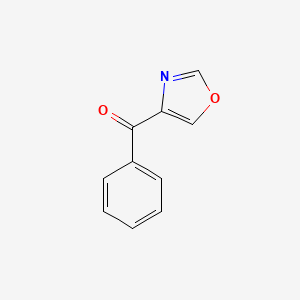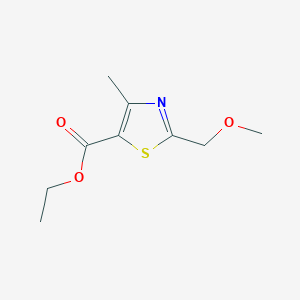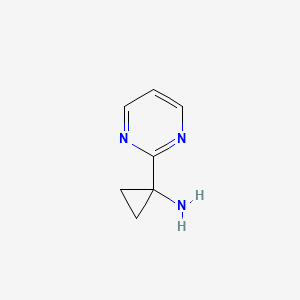
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Overview
Description
1-(Pyrimidin-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring a cyclopropane ring attached to a pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropane and pyrimidine rings endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)cyclopropan-1-amine typically involves the cyclization of a suitable precursor. One reported method involves the use of 1-amino-1-cyclopropanecarbonitrile hydrochloride as the starting material. The key steps include the construction of the pyrimidine ring via cyclization from an amidine intermediate and a bench-stable 2-chlorovinylamidinium hexafluorophosphate salt. The cyclization is performed under mild conditions, resulting in a 4-chloropyrimidine derivative, which is then subjected to hydrogenation using Pd(OH)2/C as a catalyst and NaOMe as a base at 1 bar H2 pressure in methanol. This process simultaneously cleaves the Cbz group and dechlorinates the pyrimidine ring, yielding the final product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable route described above provides a robust foundation for industrial synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the cyclopropane moiety.
Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring, where halogen atoms or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to fully or partially reduced pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrimidin-4-yl)cyclopropan-1-amine: Similar structure but with the pyrimidine ring attached at a different position.
1-(Pyridin-2-yl)cyclopropan-1-amine: Contains a pyridine ring instead of a pyrimidine ring.
1-(Imidazo[1,2-a]pyrimidin-3-yl)cyclopropan-1-amine: Features an imidazo[1,2-a]pyrimidine ring system.
Uniqueness
1-(Pyrimidin-2-yl)cyclopropan-1-amine is unique due to the specific positioning of the pyrimidine ring, which influences its chemical reactivity and biological activity. The combination of the cyclopropane and pyrimidine rings provides a distinct scaffold that can be further functionalized for various applications .
Properties
IUPAC Name |
1-pyrimidin-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRDFSSNGPUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route described in the research?
A1: The research focuses on developing a "robust and scalable" route to synthesize 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride []. This suggests that previous methods may have been limited in their yield, efficiency, or adaptability to large-scale production. The ability to produce this building block efficiently and in larger quantities is crucial for its use in synthesizing more complex molecules for research and potentially drug discovery.
Q2: What is the starting material used in this synthetic route?
A2: The abstract mentions that the synthesis starts with a "cyclopropanated starting material," specifically 1-amino-1-cyclopropanecarbonitrile hydrochloride []. This implies that the core cyclopropyl structure is already present in the starting material, and the synthesis likely involves introducing the pyrimidine ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
